
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS 63463-15-0) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . It features a methoxy (-OCH₃) substituent at the 7-position and a hydroxyl (-OH) group at the 4-position of the quinoline core, with an ethyl ester at the 3-carboxyl position. This compound is used in pharmaceutical and materials research due to its structural versatility. Safety data indicate hazards including skin/eye irritation and toxicity upon ingestion or inhalation (H302, H315, H319, H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various cyclization reactions. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, was achieved starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which underwent intramolecular cyclization to form the target ring system . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from commercially available 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate .
Industrial Production Methods
Industrial production methods for ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate typically involve large-scale synthesis using similar cyclization reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The quinoline ring and hydroxyl group are susceptible to oxidation under controlled conditions.
Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
N-Oxidation | (acidic conditions) | 4-Hydroxy-7-methoxyquinoline N-oxide | 75–85% | |
Side-chain oxidation | (acetic acid) | 3-Carboxylic acid derivative | 60–70% |
- Mechanistic Insight : Oxidation of the nitrogen atom in the quinoline ring produces N-oxides, which are useful intermediates in medicinal chemistry. Side-chain oxidation converts the ester group to a carboxylic acid.
Reduction Reactions
The aromatic quinoline ring can be selectively reduced.
Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Ring reduction | (ethanol) | 4-Hydroxy-7-methoxy-1,2-dihydroquinoline-3-carboxylate | 80–90% | |
Catalytic hydrogenation | Tetrahydroquinoline derivatives | 65–75% |
- Key Observation : Sodium borohydride selectively reduces the quinoline ring without affecting the ester or methoxy groups.
Substitution Reactions
The hydroxyl group at position 4 is highly reactive, enabling nucleophilic and electrophilic substitutions.
Halogenation
Reagent/Conditions | Product Formed | Yield | Source |
---|---|---|---|
(reflux, 2–3 h) | Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | 90–95% |
- Application : This reaction is critical for synthesizing chlorinated analogs with enhanced biological activity .
Ester Hydrolysis
Reagent/Conditions | Product Formed | Yield | Source |
---|---|---|---|
(aqueous, 90°C) | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 95–99% |
- Note : Hydrolysis under basic conditions quantitatively yields the carboxylic acid, useful for further derivatization .
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 8.
Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Nitration | 5-Nitro-4-hydroxy-7-methoxyquinoline-3-carboxylate | 50–60% | ||
Sulfonation | (fuming) | 8-Sulfo-4-hydroxy-7-methoxyquinoline-3-carboxylate | 55–65% |
- Regioselectivity : The methoxy group at position 7 directs electrophiles to positions 5 and 8 due to its electron-donating nature .
Etherification
The hydroxyl group can be alkylated or arylated:
Coordination Chemistry
The compound acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic applications .
Critical Analysis of Research Findings
- Chlorination Efficiency : The use of achieves near-quantitative yields, making it the preferred method for introducing chlorine at position 4 .
- Steric Effects : The methoxy group at position 7 slightly hinders electrophilic substitution at adjacent positions, favoring reactivity at position 5 over 8 .
- Stability : The ester group remains intact under mild reduction conditions but hydrolyzes rapidly in strong base .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate serves as an important intermediate in the synthesis of various quinoline derivatives. Quinoline compounds are known for their broad spectrum of biological activities, making this compound valuable in organic synthesis processes. It can undergo various chemical reactions, including:
- Oxidation : Converts to quinoline N-oxides using oxidizing agents like potassium permanganate.
- Reduction : Forms dihydroquinoline derivatives via reducing agents such as sodium borohydride.
- Substitution Reactions : Electrophilic and nucleophilic substitution can introduce different substituents on the quinoline ring.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which makes it a candidate for developing new antibiotics. The mechanism of action involves the inhibition of enzymes critical for microbial growth, leading to cell death.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. It has been particularly noted for its potential against several types of cancer, including breast and lung cancer .
Medicinal Applications
Pharmaceutical Development
this compound is being explored for its potential use in pharmaceuticals. Its derivatives are being studied for their therapeutic effects against diseases such as psoriasis and different forms of cancer. The compound's ability to interact with specific molecular targets allows for the development of targeted therapies.
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its structural properties allow it to be used effectively in creating colorants that have applications in textiles and coatings.
Data Table: Summary of Applications
Application Area | Description |
---|---|
Chemistry | Intermediate in synthesizing quinoline derivatives; participates in oxidation/reduction reactions. |
Biology | Exhibits antimicrobial and anticancer properties; inhibits microbial growth and cancer cell proliferation. |
Medicine | Potential use in pharmaceuticals targeting psoriasis and various cancers. |
Industry | Used in producing dyes and pigments for textiles and coatings. |
Case Studies
-
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent. -
Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in breast cancer cells, suggesting its potential role as a therapeutic agent in oncology . -
Synthesis Optimization
Recent advancements have improved the synthesis processes of this compound, enhancing yield and efficiency, making it more viable for industrial applications .
Mechanism of Action
The mechanism by which ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate exerts its effects involves interactions with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate with key analogs:
Substituent Position Variations
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 77156-78-6)
- Molecular formula: C₁₃H₁₃NO₄ (same as the 7-methoxy analog).
- Key difference : Methoxy group at the 6-position instead of 5.
- Impact : Positional isomerism can alter electronic distribution, solubility, and binding affinity in biological targets. The 6-methoxy derivative may exhibit distinct pharmacokinetic properties compared to the 7-methoxy isomer .
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3)
- Key difference : Methoxy group at the 8-position .
Substituent Type Variations
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (CAS 41460-18-8)
- Molecular formula: C₁₃H₁₃NO₃.
- Key difference : Methyl (-CH₃) group at the 7-position instead of methoxy.
- Impact : The methyl group is less polar than methoxy, reducing solubility in polar solvents. The molecular weight is lower (231.25 g/mol vs. 247.25 g/mol), which may influence bioavailability .
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5)
- Molecular formula: C₁₃H₁₂ClNO₃.
- Key differences : Chlorine (-Cl) at the 7-position and methyl (-CH₃) at the 2-position.
- The methyl group at position 2 introduces steric effects, which may hinder rotational freedom .
Complex Derivatives with Additional Functional Groups
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate
- Key features: Incorporates amino (-NH₂), fluoro (-F), cyclopropyl, and methoxy groups.
- Impact: The fluorine atom enhances metabolic stability and membrane permeability, while the cyclopropyl group may improve antibacterial activity, as seen in fluoroquinolone antibiotics .
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)
- Key features: Nitro (-NO₂) at the 8-position and chlorine (-Cl) at the 4-position.
- Impact : Nitro groups are strongly electron-withdrawing, increasing acidity of adjacent protons and reactivity in reduction or substitution reactions. Safety data for this compound are unspecified, but nitro groups often correlate with higher toxicity .
Structural and Physicochemical Data Table
Key Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity of the 4-hydroxy group, influencing solubility and metal chelation capacity .
- Safety Profiles: this compound has well-documented hazards (H302, H315), while halogenated analogs like the 7-chloro derivative may pose higher environmental risks .
Biological Activity
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (C13H13NO4), a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial , anticancer , and antioxidant properties. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- Melting Point : Approximately 275 °C
- Boiling Point : Predicted around 373.2 °C
- Functional Groups : Hydroxy group at the 4-position and methoxy group at the 7-position of the quinoline ring.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics, making it a candidate for antibiotic development.
- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells. In studies involving Ehrlich Ascites Carcinoma (EAC) cells, it demonstrated a significant reduction in tumor cell viability and enhanced antioxidant capacity . The compound's ability to modulate apoptotic pathways was confirmed through histopathological examinations.
Biological Activity Overview
Case Studies
- Antitumor Evaluation :
- Antimicrobial Properties :
Comparative Analysis with Related Compounds
The unique structural features of this compound enhance its biological activities compared to other quinoline derivatives.
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Ethyl 4-hydroxyquinoline-3-carboxylate | C12H13N1O4 | Lacks methoxy group | Antimicrobial |
Prulifloxacin | C18H18F2N2O4 | Fluoroquinolone; contains fluorine | Broad-spectrum antibiotic |
7-Methoxyquinolin-4-one | C13H9N1O2 | Contains ketone instead of carboxylic acid | Antimicrobial |
Ethyl 2-amino-3-carboxyquinoline | C12H12N2O2 | Amino group at position 2 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via Gould-Jacobs cyclization, starting with aniline derivatives and triethyl methanetricarboxylate. Key steps include cyclocondensation at 215–220°C under solvent-free conditions (green chemistry approach) . Intermediates are characterized using MS, , IR, and elemental analysis to confirm regiochemistry and purity. For example, substituent positions (e.g., methoxy at C7) are verified via coupling patterns .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- : Identifies substituent positions (e.g., methoxy protons as singlet at ~3.9 ppm, hydroxy proton as broad peak at ~12 ppm).
- IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) groups.
- MS : Validates molecular weight (e.g., [M+H] at m/z 291 for CHNO) .
Q. What are the primary biological activities explored for this compound?
- Methodology : Derivatives are screened for antimicrobial activity using broth microdilution assays (MIC determination against S. aureus, E. coli, and C. albicans). Moderate activity is linked to substituents like fluoro or chloro at C6/C7, which enhance membrane permeability .
Advanced Research Questions
Q. How can regioselectivity be controlled during ethylation or propargylation reactions in derivative synthesis?
- Methodology : Regioselectivity in ethylation (e.g., N1 vs. O4 alkylation) is influenced by base strength and solvent polarity. For example, using NaH in DMF favors N-propargylation, while KCO in acetone promotes O-alkylation. Reaction monitoring via TLC and kinetics helps optimize conditions .
- Data Analysis : Product ratios (e.g., 3:1 N- vs. O-alkylation) are quantified via HPLC, with contradictory outcomes resolved by crystallographic validation .
Q. What crystallographic strategies resolve ambiguities in substituent positioning or tautomeric forms?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. For example, SHELX’s ORTEP-3 GUI visualizes quinoline ring puckering and validates keto-enol tautomerism via bond lengths (C–O: ~1.23 Å for keto; ~1.34 Å for enol) .
- Case Study : Discrepancies between -predicted and SXRD-observed substituent positions (e.g., methoxy at C7 vs. C6) are resolved by Hirshfeld surface analysis .
Q. How do electronic effects of substituents (e.g., –OCH, –CF) modulate bioactivity?
- Methodology :
- Computational : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict electron-withdrawing groups (–CF) enhance DNA gyrase binding.
- Experimental : MIC assays show –CF derivatives exhibit 4x higher activity against P. aeruginosa compared to –OCH analogues. Synergistic effects with triazole moieties are explored via Click chemistry .
Q. What analytical workflows address purity discrepancies in HPLC vs. ?
- Methodology :
- HPLC : Uses C18 columns with MeCN/HO (0.1% TFA) gradients; impurities quantified via peak integration.
- qNMR : DMSO-d as solvent with maleic acid as internal standard. Discrepancies arise from UV-inactive impurities (e.g., inorganic salts), resolved by ion chromatography .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting spectral data for tautomeric forms in solution vs. solid state?
- Methodology :
- Solution State : (DMSO-d) shows enol form (broad –OH at δ 12.1 ppm).
- Solid State : SXRD confirms keto form (C=O at 1.23 Å). Dynamic NMR (VT-NMR) reveals temperature-dependent equilibrium, with ΔG calculated via van’t Hoff plots .
Q. Why do antimicrobial activity trends contradict QSAR predictions for certain derivatives?
Properties
IUPAC Name |
ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDDWJZROMBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979698 | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-05-1, 63463-15-0 | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 63463-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.